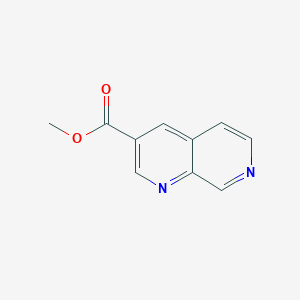

Methyl 1,7-naphthyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1,7-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVAMTALYANGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=NC=CC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Technical Guide: Methyl 1,7-naphthyridine-3-carboxylate in Drug Discovery

Executive Summary

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, ranging from kinase inhibition in oncology to anti-inflammatory properties in autoimmune diseases 1[1]. This whitepaper provides an in-depth technical analysis of Methyl 1,7-naphthyridine-3-carboxylate (CAS: 1935402-75-7), detailing its structural causality, synthetic methodologies, and self-validating quality control protocols designed for drug development professionals 2[2].

Chemical Identity & Structural Causality

-

Chemical Name: Methyl 1,7-naphthyridine-3-carboxylate

-

Molecular Formula: C10H8N2O2

Causality in Structural Design: The inclusion of a methyl carboxylate group at the C-3 position of the 1,7-naphthyridine core is a deliberate design choice in lead optimization. The ester moiety acts as a critical hydrogen bond acceptor, allowing the molecule to anchor effectively within the ATP-binding hinge regions of various kinases. Furthermore, the electron-withdrawing nature of the carboxylate group modulates the pKa of the adjacent heterocyclic nitrogens. This electronic modulation decreases basicity, which in turn improves passive membrane permeability and enhances metabolic stability against cytochrome P450-mediated oxidation.

Pharmacological Landscape

Derivatives of the 1,7-naphthyridine class have been extensively documented for their anticholinergic, cardiotonic, and bronchodilation effects 4[4]. Modern screening has expanded this utility into targeted oncology and immunology.

Pharmacological pathways modulated by 1,7-naphthyridine derivatives.

Quantitative Biological Data

The table below summarizes the benchmark inhibitory activities of functionalized 1,7-naphthyridine derivatives against primary therapeutic targets 5[5].

| Target Enzyme | Associated Disease State | Representative IC50 Range | Reference Origin |

| Phosphodiesterase 4 (PDE4) | Inflammation / COPD | 10 - 50 nM | CN101018791A |

| p38 Mitogen-Activated Protein Kinase | Oncology / Arthritis | 25 - 100 nM | CN101501034A |

| Dihydroorotate Dehydrogenase (DHODH) | Autoimmune Disorders | 15 - 80 nM | J. Med. Chem. 2018 |

| Cyclin-Dependent Kinase 2 (CDK2) | Lung Cancer | 50 - 150 nM | Sciforum (2025) |

Synthetic Methodologies & Protocols

Historically, constructing the fused nitrogen-containing heterocycle required harsh conditions. Modern, scalable industrial approaches utilize Lewis acid-mediated cyclization 5[5] or silver-catalyzed annulation using 2-aminobenzamide derivatives 6[6].

Three-step synthesis of 1,7-naphthyridine-3-carboxylates via Lewis acid cyclization.

Protocol 4.1: Lewis Acid-Mediated Cyclization

This protocol outlines the synthesis of the target compound starting from 2-chloro-3-aminopyridine 5[5].

-

Amino Protection: React 2-chloro-3-aminopyridine with a standard protecting group (e.g., Boc-anhydride).

-

Causality: Protecting the highly nucleophilic amine prevents premature, uncontrolled polymerization during the subsequent formylation step.

-

-

Hydroformylation: Treat the protected intermediate with a hydroformylation reagent under alkaline conditions.

-

Causality: This introduces the critical aldehyde moiety at the adjacent carbon, which serves as the electrophilic center required for final ring-closure.

-

-

Cyclization: Dissolve the formylated intermediate and methyl acrylate in a suitable solvent. Introduce a Lewis acid catalyst and heat the mixture to 10–120 °C.

-

Causality: The Lewis acid coordinates directly with the carbonyl oxygen of the formyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This hyper-electrophilicity drives a regioselective annulation with the methyl acrylate, forcing the system to form the thermodynamically stable, fully conjugated 1,7-naphthyridine core.

-

Protocol 4.2: Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized Methyl 1,7-naphthyridine-3-carboxylate, implement this self-validating analytical workflow:

-

LC-MS Profiling (ESI+): Run the purified sample through Liquid Chromatography-Mass Spectrometry.

-

System Validation: The protocol validates itself if the base peak corresponds exactly to the [M+H]+ ion at m/z 189.18 . Any significant deviation or fragmentation pattern indicates incomplete cyclization or premature ester hydrolysis.

-

-

1H-NMR Spectroscopy: Acquire spectra using CDCl3 as the solvent.

-

Causality: CDCl3 is chosen over DMSO-d6 because hygroscopic water peaks in DMSO often obscure the critical ~3.9 ppm region.

-

System Validation: The synthesis is confirmed successful only if a sharp singlet appears at ~3.9 ppm (indicating the intact methyl ester) alongside highly deshielded aromatic protons in the 7.5–9.5 ppm range (confirming the electron-deficient fused bicyclic naphthyridine system).

-

Conclusion

Methyl 1,7-naphthyridine-3-carboxylate serves as a highly versatile, functionalized building block in drug discovery. By understanding the causality behind its structural electronics—specifically the interplay between the electron-withdrawing methyl ester and the heteroaromatic core—researchers can leverage this scaffold to design highly potent kinase and dehydrogenase inhibitors.

References

- Google Patents.

-

Sciforum. "Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials". [Link]

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 948302-98-5|Methyl 7-aminoquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1935334-33-0|Methyl 1,5-naphthyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 5. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

An In-depth Technical Guide to Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core properties, a plausible synthetic route, detailed spectroscopic analysis, and its potential applications in drug discovery, all grounded in established scientific principles.

Introduction: The 1,7-Naphthyridine Scaffold

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the two nitrogen atoms within this framework gives rise to several isomers, each with distinct electronic and steric properties, and consequently, unique biological activities.[1] The 1,7-naphthyridine isomer, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, selective, and drug-like molecules.[2] This scaffold provides a rigid, planar core that can be strategically functionalized to interact with a variety of biological targets, most notably protein kinases.[2]

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is a derivative of this core, featuring a hydroxyl group at the 2-position and a methyl carboxylate at the 3-position. These functional groups offer multiple avenues for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity. A critical feature of the 2-hydroxy-1,7-naphthyridine moiety is its existence in a tautomeric equilibrium with its corresponding keto form, 1,7-naphthyridin-2(1H)-one. This equilibrium can be influenced by the solvent environment and has important implications for its reactivity and biological interactions.[3]

Synthesis and Mechanism

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The logical starting materials for the synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate via the Gould-Jacobs reaction are 3-aminopyridine and dimethyl 2-(ethoxymethylene)malonate.

Caption: Proposed synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate via the Gould-Jacobs reaction.

Experimental Protocol (Hypothesized)

Step 1: Synthesis of Dimethyl 2-{[(pyridin-3-yl)amino]methylene}malonate (Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-aminopyridine (1.0 eq) and dimethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: The condensation is typically performed neat or in a high-boiling solvent. Heating is necessary to drive the reaction forward by eliminating ethanol. A slight excess of the malonate derivative ensures complete consumption of the aminopyridine.

Step 2: Synthesis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

-

In a flask equipped with a reflux condenser and a magnetic stirrer, suspend the intermediate from Step 1 in a high-boiling inert solvent like diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C).

-

Maintain the temperature until the cyclization is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from a high-boiling solvent like dimethylformamide (DMF) or by column chromatography.

Causality Behind Experimental Choices: The high temperature is crucial for the intramolecular cyclization, which involves an electrophilic aromatic substitution-type mechanism followed by the elimination of methanol. Diphenyl ether is a common choice of solvent due to its high boiling point and inertness under these conditions.

Physicochemical and Spectroscopic Properties

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is a solid at room temperature.[5] Its purity is typically reported as ≥97%.[5]

Tautomerism

A key feature of 2-hydroxypyridines and their fused analogs is the tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[3] For Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, this equilibrium lies between the 2-hydroxy form and the 1,7-naphthyridin-2(1H)-one form.

Caption: Tautomeric equilibrium of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the hydroxy form may be more prevalent, while in polar, protic solvents, the keto form is often favored due to better solvation of the amide-like group.[3] This tautomerism will be reflected in its spectroscopic data, particularly in NMR and IR spectroscopy.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the known spectra of similar naphthyridine derivatives and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

| Technique | Predicted Peaks/Signals | Interpretation |

| ¹H NMR | δ 10-12 (br s, 1H), δ 8.5-9.0 (m, 2H), δ 7.5-8.0 (m, 2H), δ 3.9 (s, 3H) | OH or NH proton (broad due to exchange and tautomerism), Aromatic protons of the naphthyridine core, Methyl ester protons |

| ¹³C NMR | δ 160-170 (C=O, ester and lactam), δ 110-150 (Aromatic carbons), δ 52 (OCH₃) | Carbonyl carbons, Aromatic carbons of the naphthyridine core, Methyl ester carbon |

| IR (cm⁻¹) | 3200-2800 (broad), 1720-1680 (strong), 1650-1600 (strong), 1600-1450 | O-H/N-H stretch (hydrogen-bonded), C=O stretch (ester), C=O stretch (lactam form), C=C and C=N stretching of the aromatic rings |

| MS (EI) | m/z 204 (M⁺), 173 (M⁺ - OCH₃), 145 (M⁺ - COOCH₃) | Molecular ion peak, Loss of methoxy radical, Loss of carbomethoxy radical |

Justification for Predicted Data:

-

¹H NMR: The chemical shifts of the aromatic protons are in the expected downfield region for a heteroaromatic system. The broad singlet for the OH/NH proton is characteristic of a proton on a heteroatom that can undergo exchange and is involved in hydrogen bonding. The methyl ester protons will appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbonyl carbons of the ester and the potential lactam in the keto tautomer will appear in the downfield region. The aromatic carbons will have a range of chemical shifts depending on their electronic environment. The methyl ester carbon is expected around 52 ppm.

-

IR Spectroscopy: The broad band in the high-frequency region is indicative of a hydrogen-bonded O-H or N-H group.[6] The two distinct carbonyl absorptions would correspond to the ester and the lactam of the keto tautomer. The peaks in the 1600-1450 cm⁻¹ region are characteristic of aromatic ring stretching vibrations.[6]

-

Mass Spectrometry: The molecular ion peak at m/z 204 corresponds to the molecular weight of the compound (C₁₀H₈N₂O₃). The fragmentation pattern is predicted to involve the loss of the ester group functionalities.

Potential Applications in Drug Discovery

The 1,7-naphthyridine scaffold is a versatile platform for the development of novel therapeutics. While specific biological activity for Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate has not been extensively reported, its structural features suggest potential in several areas of drug discovery.

Kinase Inhibition

A significant body of research highlights the potential of 1,7-naphthyridine derivatives as potent and selective kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The rigid 1,7-naphthyridine core can serve as an excellent anchor to bind within the ATP-binding pocket of various kinases. The hydroxyl and ester functionalities on Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate can be further modified to enhance potency and selectivity for specific kinase targets.

Antimicrobial Activity

Naphthyridine derivatives have a long history as antimicrobial agents.[7] The core structure is related to that of quinolone antibiotics, which target bacterial DNA gyrase. It is plausible that derivatives of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate could be explored for antibacterial or antifungal activity.

Other Potential Therapeutic Areas

Derivatives of the isomeric 2,7-naphthyridine have shown a broad spectrum of biological activities, including potent and selective inhibition of phosphodiesterase 5 (PDE5), suggesting applications in treating erectile dysfunction.[8] Furthermore, the general class of naphthyridines has been investigated for a wide range of pharmacological effects, making this scaffold a rich starting point for new drug discovery programs.[1]

Conclusion

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis can likely be achieved through the robust Gould-Jacobs reaction. The compound's key chemical feature is its tautomeric equilibrium, which influences its physicochemical and spectroscopic properties. The 1,7-naphthyridine core is a well-validated privileged scaffold, and derivatives of this molecule are promising candidates for the development of novel kinase inhibitors and other therapeutic agents. Further research into the synthesis of a diverse library of analogs and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

-

Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline. (n.d.). Academia.edu. Retrieved from [Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

How about Tautomers? (n.d.). RCS Research Chemistry Services. Retrieved from [Link]

-

Tautomeric properties and crystal structure of N‐[2‐hydroxy‐1‐naphthylidene]2,5‐dichloroaniline | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate | 1124194-67-7. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (2003, July 21). PubMed. Retrieved from [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025, October 27). MDPI. Retrieved from [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

-

IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. Retrieved from [Link]

-

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | C10H8N2O3 | CID 5373672. (n.d.). PubChem. Retrieved from [Link]

-

Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. (2016, July 5). ResearchGate. Retrieved from [Link]

-

Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Journal of Theoretical and Computational Chemistry. (n.d.). Retrieved from [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ... (2024, November 7). PMC. Retrieved from [Link]

-

1,4-Naphthalenedione, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. METHYL 2-HYDROXY-1,7-NAPHTHYRIDINE-3-CARBOXYLATE | 1124194-67-7 [sigmaaldrich.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0290772) [np-mrd.org]

Advanced 1,7-Naphthyridine Derivatives as Highly Selective PDE5 Inhibitors: Structural Rationale, Pharmacodynamics, and Experimental Protocols

Executive Summary

The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). While first-generation inhibitors like sildenafil and vardenafil demonstrated clinical efficacy, their cross-reactivity with other PDE isozymes (such as PDE6 in the retina and PDE11 in skeletal muscle) necessitated the development of more selective scaffolds[1]. This technical guide explores the rational design of 1,7-naphthyridine derivatives, detailing how the strategic introduction of a nitrogen atom into an isoquinolinone core drastically enhances both binding affinity and isozyme selectivity[2].

As a Senior Application Scientist, I have structured this whitepaper to provide not only the theoretical framework behind these molecules but also the field-proven, self-validating experimental protocols required to evaluate novel PDE5 inhibitors.

Mechanistic Rationale: The cGMP/PKG Signaling Axis

To understand the efficacy of 1,7-naphthyridine derivatives, we must first examine the target pathway. PDE5 is a metallophosphohydrolase that specifically degrades cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP[2]. By inhibiting PDE5, these compounds prevent cGMP degradation, leading to its accumulation. This accumulation activates cGMP-dependent protein kinase (PKG), which subsequently phosphorylates target proteins to lower intracellular calcium (

Diagram 1: The NO/cGMP/PKG signaling pathway and the mechanism of PDE5 inhibition.

Structural Evolution: From Isoquinolinones to 1,7-Naphthyridines

The genesis of the 1,7-naphthyridine scaffold is a masterclass in structure-activity relationship (SAR) optimization. Early screening identified 4-aryl-1(2H)-isoquinolinone derivatives as potent PDE5 inhibitors with

The Causality of the N7 Atom:

In the catalytic pocket of PDE5, the N7 atom of the guanine ring in cGMP acts as a critical hydrogen bond acceptor. To mimic this interaction, medicinal chemists introduced a basic nitrogen atom at the 7-position of the isoquinolinone ring, effectively converting it into a 1,7-naphthyridine core[2]. This single atomic substitution drastically enhanced the inhibitory potency, dropping the

Diagram 2: Logical progression of SAR leading to the optimized 1,7-naphthyridine scaffold.

Quantitative Pharmacodynamic Profiling

The table below summarizes the comparative data of key intermediates, the optimized 1,7-naphthyridine derivative, and a closely related 2,7-naphthyridine clinical candidate (T-0156) against the reference standard, Sildenafil[4],[2].

| Compound Class | Representative Molecule | PDE5 | Selectivity vs PDE6 | Corpus Cavernosum |

| Isoquinolinone | Compound 7 / 8 | 21.0 - 30.0 | Low | N/A |

| 1,7-Naphthyridine | Compound 10 | 0.51 | Moderate | N/A |

| Optimized 1,7-Naphthyridine | Compound 11 | 0.22 | ~40-fold | N/A |

| 2,7-Naphthyridine | T-0156 (Compound 4c) | 0.23 | 240-fold | 5.0 |

| Reference Standard | Sildenafil | 3.5 - 8.7 | ~10-fold | 8.7 |

Data synthesized from foundational SAR studies on naphthyridine-based PDE5 inhibitors[4],[2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel 1,7-naphthyridine derivatives must follow a rigorous, self-validating workflow. Below are the definitive protocols for the two most critical assays in the preclinical pipeline.

Diagram 3: Standardized workflow for the preclinical evaluation of novel PDE5 inhibitors.

Protocol A: In Vitro PDE5 Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of the 1,7-naphthyridine derivative to inhibit the hydrolysis of fluorescently labeled cGMP.

-

Causality Check: We utilize a

-enriched buffer because PDE5 requires divalent metal cations for its catalytic mechanism. The substrate concentration is kept strictly below the

Step-by-Step Procedure:

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM

, 1.7 mM EGTA, and 0.1% BSA. -

Compound Dilution: Serially dilute the 1,7-naphthyridine compound in 100% DMSO, then dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

-

Enzyme Addition: Add 10 µL of recombinant human PDE5 enzyme (optimized to convert ~20% of substrate in the absence of inhibitor) to a 384-well microplate.

-

Incubation: Add 5 µL of the diluted inhibitor to the wells. Incubate at room temperature for 15 minutes to allow steady-state enzyme-inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cGMP (e.g., FAM-cGMP) at a final concentration of 50 nM.

-

Catalysis: Incubate the plate in the dark at 25°C for 60 minutes.

-

Termination & Detection: Add 40 µL of binding reagent (containing trivalent metal nanoparticles that specifically bind the free phosphate group of the 5'-GMP product). Incubate for 30 minutes.

-

Readout: Measure fluorescence polarization (FP) using a microplate reader (Ex: 485 nm, Em: 530 nm). High FP indicates high product formation (low inhibition); low FP indicates intact cGMP (high inhibition). Calculate the

using a 4-parameter logistic non-linear regression model.

Protocol B: Ex Vivo Rabbit Corpus Cavernosum Relaxation Assay

Biochemical potency (

-

Causality Check: Tissues must be pre-contracted with phenylephrine (an

-adrenergic agonist) to establish a baseline tone. Without this pre-contraction, the relaxant effect of the NO/cGMP pathway—amplified by the PDE5 inhibitor—cannot be accurately quantified.

Step-by-Step Procedure:

-

Tissue Harvesting: Isolate the corpus cavernosum from male New Zealand White rabbits immediately post-euthanasia. Dissect the tissue into strips (approx. 2 x 2 x 10 mm) in cold, oxygenated Krebs-Henseleit solution.

-

Organ Bath Setup: Mount the strips longitudinally in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95%

/ 5% -

Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

-

Pre-Contraction: Add phenylephrine (

) to the bath to induce a sub-maximal, sustained contraction. Wait until the tension plateaus (approx. 15-20 minutes). -

Inhibitor Dosing: Add the 1,7-naphthyridine derivative cumulatively (from

to -

Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced tone. Calculate the

(or

Conclusion

The transition from 4-aryl-1-isoquinolinones to 1,7-naphthyridine derivatives represents a triumph of rational drug design. By understanding the atomic-level interactions within the PDE5 catalytic site—specifically the requirement to mimic the N7 atom of cGMP—researchers successfully generated a class of inhibitors with sub-nanomolar potency and exceptional isozyme selectivity[2]. When coupled with rigorous, self-validating experimental protocols, this scaffold provides a robust foundation for developing next-generation therapeutics for vascular and smooth muscle disorders.

References[4] Title: 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors

Source: nih.gov (PubMed) URL:[2] Title: An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC Source: nih.gov (PMC) URL:[3] Title: Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC Source: nih.gov (PMC) URL:[1] Title: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - Taylor & Francis Source: tandfonline.com URL:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: Biological Activity and Evaluation of 1,7-Naphthyridine-3-Carboxylate Derivatives

Executive Summary

In the landscape of medicinal chemistry, the discovery and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among nitrogenous heterocycles, the diazanaphthalene family, specifically the 1,7-naphthyridine core, has emerged as a highly versatile pharmacophore. When functionalized at the C3 position with a carboxylate moiety, 1,7-naphthyridine-3-carboxylate derivatives exhibit a uniquely broad spectrum of biological activities, ranging from highly selective kinase inhibition to potent antiviral and antimalarial efficacies .

As a Senior Application Scientist, I have structured this technical guide to move beyond mere phenotypic observations. We will dissect the mechanistic causality behind the biological activity of these derivatives, explore their structural rationale, and provide field-validated, self-contained protocols for their synthesis and biological evaluation.

Structural Rationale and Chemical Biology

The 1,7-naphthyridine system consists of two fused pyridine rings. The strategic placement of the nitrogen atoms at positions 1 and 7 creates a highly planar, electron-deficient aromatic system.

The addition of a 3-carboxylate group introduces several critical pharmacological advantages:

-

Hydrogen Bond Acceptor/Donor Dynamics: The carboxylate acts as a robust hydrogen bond acceptor, crucial for anchoring the molecule within the ATP-binding pockets of kinases or the active sites of viral polymerases.

-

Metal Chelation: The proximity of the N1 nitrogen and the functional groups on the adjacent rings allows these derivatives to form stable complexes with transition metals (e.g., Mg²⁺ in kinase domains or Fe³⁺ in haem).

-

Metabolic Stability: Compared to their unsubstituted counterparts, 3-carboxylate derivatives demonstrate enhanced resistance to oxidative degradation by hepatic cytochrome P450 enzymes.

Core Biological Activities and Mechanisms of Action

Kinase Inhibition: Tpl2 and CDK8/19

1,7-Naphthyridine-3-carboxylate derivatives have gained significant traction as potent inhibitors of Tumor Progression Locus 2 (Tpl2/MAP3K8) kinase and Cyclin-Dependent Kinases (CDK8/19). Tpl2 is a critical serine/threonine kinase in the MAPK signaling cascade, responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Mechanistic Causality: The 1,7-naphthyridine core acts as an ATP-competitive inhibitor. The N1 atom forms a critical hydrogen bond with the hinge region of the kinase, while the 3-carboxylate moiety extends into the solvent-exposed region or interacts with conserved lysine residues, locking the kinase in an inactive conformation. This effectively halts the downstream phosphorylation of MEK1/2 and ERK1/2, suppressing the inflammatory response.

Fig 1: Mechanism of Tpl2 kinase inhibition by 1,7-naphthyridine-3-carboxylate in the MAPK pathway.

Antiviral Efficacy against Herpesviridae

Specific derivatives, such as ethyl 8-chloro-6-methyl-4-oxo-1,4-dihydro[1,7]naphthyridine-3-carboxylate, have demonstrated profound antiviral activity against the herpes virus family, including Human Cytomegalovirus (HCMV) .

Mechanistic Causality: These compounds target the viral DNA polymerase. Unlike nucleoside analogs (e.g., acyclovir) that act as chain terminators, naphthyridine-3-carboxamides and carboxylates act as non-nucleoside inhibitors. They bind allosterically to the polymerase, inducing a conformational shift that severely reduces the enzyme's catalytic efficiency without requiring prior viral kinase-mediated phosphorylation.

Antimalarial and Antiparasitic Activity

1,4-dihydro-1,7-naphthyridine-3-carboxylate isomers have been utilized to elucidate the mechanism of antimalarial drug action against Plasmodium falciparum and Plasmodium berghei.

Mechanistic Causality: During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin, releasing toxic free haem (ferriprotoporphyrin IX). The parasite normally crystallizes this into non-toxic hemozoin. The 1,7-naphthyridine derivatives intercalate with the free haem via π-π stacking, while the carboxylate group forms coordinate bonds with the central iron atom. This complexation prevents hemozoin formation, leading to a lethal accumulation of reactive oxygen species (ROS) within the parasite's food vacuole.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate cross-target comparison, the following table synthesizes the biological efficacy of key 1,7-naphthyridine derivatives across various experimental models.

| Compound / Derivative | Primary Target | Biological Activity | IC₅₀ / MIC / ID₅₀ | Experimental Model |

| Ethyl 8-chloro-6-methyl-4-oxo-1,4-dihydro[1,7]naphthyridine-3-carboxylate | Viral DNA Polymerase | Antiviral (HCMV) | < 1.0 µM | In vitro Plaque Reduction Assay |

| Bisleuconothine A (1,7-naphthyridine alkaloid) | WNT Signaling Pathway | Anticancer (Colon) | 1.09 - 3.18 µM | HCT116 Xenograft / MTT Assay |

| 1,7-Naphthyridine-3-carboxylate synthetic analog | Tpl2 Kinase (MAP3K8) | Anti-inflammatory | 15 - 50 nM | TR-FRET Kinase Assay |

| 1,4-dihydro-1,7-naphthyridine-3-carboxylate isomer | Haem Polymerization | Antimalarial | 1.2 - 30 mg/kg | P. berghei In Vivo Murine Model |

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the evaluation of these compounds requires a stringent, self-validating pipeline.

Fig 2: End-to-end experimental workflow for the biological evaluation of naphthyridine derivatives.

Protocol 1: Eco-Friendly Microwave-Assisted Synthesis of the 1,7-Naphthyridine Core

Traditional Skraup or Friedländer syntheses often require harsh acidic conditions and prolonged refluxing. We utilize a microwave-promoted method for higher kinetic control and environmental compliance .

Step-by-Step Procedure:

-

Reagent Assembly: Dissolve 3.0 mmol of 2-cyano-3-pyridylacetonitrile in 15 mL of absolute ethanol in a microwave-safe quartz vessel.

-

Catalysis: Add a catalytic amount of potassium hydroxide (0.45 g) dissolved in 5 mL of ethanol to the mixture.

-

Microwave Irradiation: Subject the sealed vessel to microwave irradiation (700W) for 3 to 5 minutes.

-

Causality Check: Microwave dielectric heating provides instantaneous and uniform thermal energy, bypassing the thermal gradients of oil baths. This rapidly overcomes the activation energy barrier for cyclization, minimizing the formation of thermodynamic by-products and enhancing the yield of the kinetically favored 1,7-naphthyridine core.

-

-

Isolation: Cool the reaction mixture to 0°C. Filter the resulting precipitate under vacuum.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 1,7-naphthyridine derivative. Verify purity via ¹H-NMR (look for the characteristic downfield shift of the C8 proton).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To evaluate the Tpl2 inhibitory activity of synthesized 3-carboxylate derivatives, TR-FRET is the gold standard.

Step-by-Step Procedure:

-

Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Compound Dilution: Serially dilute the 1,7-naphthyridine-3-carboxylate derivative in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate.

-

Enzyme/Substrate Addition: Add 5 µL of a mixture containing recombinant Tpl2 kinase and biotinylated MEK1 substrate to the wells. Incubate at room temperature for 15 minutes.

-

Causality Check: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the introduction of the competing ATP substrate, preventing false-negative IC₅₀ shifts.

-

-

Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration) to initiate the phosphorylation reaction. Incubate for 60 minutes.

-

Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-MEK1 antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).

-

Readout: After 30 minutes, read the plate on a TR-FRET compatible microplate reader.

-

Causality Check: Standard colorimetric or prompt-fluorescence assays are highly susceptible to auto-fluorescence from the highly conjugated naphthyridine ring system. TR-FRET utilizes a time delay (e.g., 50 µs) before measuring emission, allowing short-lived background fluorescence to decay, isolating only the true biological signal.

-

Conclusion

The 1,7-naphthyridine-3-carboxylate scaffold is a prime example of how precise structural geometry can be leveraged to interrogate and modulate diverse biological systems. By understanding the causality behind their target interactions—whether via ATP-competitive kinase inhibition, allosteric viral polymerase modulation, or haem complexation—researchers can systematically optimize these derivatives. The integration of modern, eco-friendly synthesis techniques with high-fidelity screening assays like TR-FRET ensures that the development pipeline for these compounds remains both robust and scalable for future therapeutic breakthroughs.

References

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. URL:[Link]

- PNU-Pharmacia & Upjohn Company. (2002). Heterocycle carboxamides as antiviral agents (Patent No. WO2002004444A2). World Intellectual Property Organization.

-

Alizadeh, S. (2005). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. URL:[Link]

-

Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 1-11. URL:[Link]

Synthesis of methyl 1,7-naphthyridine-3-carboxylate from 3-aminopyridine

Part 1: Executive Summary & Strategic Analysis

Objective: Synthesize methyl 1,7-naphthyridine-3-carboxylate starting from 3-aminopyridine.

Scientific Challenge: The core challenge in this synthesis is regioselectivity . The Gould-Jacobs reaction of 3-aminopyridine typically yields a mixture of 1,5-naphthyridine (major product, ~80%) and 1,7-naphthyridine (minor product, ~20%) due to the electronic activation of the ring nitrogen's

Strategic Solution: Instead of attempting to force a thermodynamically unfavorable regioselectivity, this protocol employs a "Divergent-Convergent" Strategy :

-

Non-Selective Cyclization: Perform the standard Gould-Jacobs cyclization to generate the isomer mixture.[1][2]

-

Chromatographic Resolution: Isolate the 1,7-isomer at the 4-hydroxy stage (where solubility differences are maximized) or the 4-chloro stage (where polarity differences are distinct).[1][2] This guide recommends separation at the 4-chloro stage for superior resolution.[1][2]

-

Reductive Dechlorination: Remove the directing hydroxyl/chloro group to yield the final aromatic ester.[1][3]

Part 2: Reaction Pathway & Logic

The synthesis proceeds via the Gould-Jacobs Reaction , followed by functional group manipulation.[1][2][3][4][5][6][7]

Mechanism Description:

-

Condensation: 3-Aminopyridine reacts with Dimethyl Methoxymethylenemalonate to form an enaminomalonate.[1][2]

-

Cyclization: Thermal closure in Dowtherm A. The nitrogen lone pair directs closure primarily to C2 (forming 1,5-naphthyridine) and secondarily to C4 (forming 1,7-naphthyridine).[1][3]

-

Aromatization/Functionalization: The 4-hydroxy tautomer is converted to a chloride (leaving group), separated, and then removed via hydrogenolysis to afford the target.[1][3]

Figure 1: Synthetic workflow illustrating the critical isomer separation step post-chlorination.

Part 3: Detailed Experimental Protocol

Phase 1: Condensation & Cyclization[1][3][5]

Reagents:

-

Dimethyl methoxymethylenemalonate (1.1 equiv) (Note: If unavailable, use Diethyl ethoxymethylenemalonate (EMME) and perform a transesterification in MeOH/NaOMe later).[1][3]

-

Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)[1][3]

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-aminopyridine (9.4 g, 100 mmol) and dimethyl methoxymethylenemalonate (19.1 g, 110 mmol).

-

Heat to 110–120°C for 2 hours. Methanol is evolved.[1][3] Monitor by TLC (EtOAc/Hexane) until the starting amine is consumed.[1][3]

-

Concentration: Evaporate any residual volatile components under reduced pressure. The residue is the crude enamine.[1]

-

Cyclization: Heat Dowtherm A (100 mL) to a rolling boil (~250°C ) in a separate 3-neck flask fitted with a mechanical stirrer.

-

Addition: Add the crude enamine carefully dropwise (or in small solid portions) to the boiling solvent. Critical: Rapid addition maintains high dilution and favors intramolecular cyclization over polymerization.[1][3]

-

Reflux: Continue heating at 250°C for 30–45 minutes.

-

Workup: Cool the mixture to room temperature. Add Hexane (200 mL) to precipitate the crude naphthyridinone products.[1][3] Filter the solid.[1]

Phase 2: Chlorination & Isomer Separation

Rationale: Separation of the 4-hydroxy tautomers is difficult due to poor solubility.[1][2] Converting to the 4-chloro derivatives significantly improves solubility in organic solvents, facilitating chromatographic separation.[1][2][3]

Reagents:

Protocol:

-

Suspend the crude isomer mixture (from Phase 1) in neat

(5 mL per gram of solid). -

Heat to reflux (105°C) for 2–3 hours. The suspension should clear as the chloro-derivatives are formed.[1]

-

Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic.[1][3] Neutralize with solid

or saturated -

Extraction: Extract with DCM (

). Dry combined organics over -

Purification (The Filter): Purify the residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Ethyl Acetate in Hexane (typically 20%

50% EtOAc).[1][3] -

Identification: The 1,5-isomer is typically less polar (elutes first) due to the proximity of the nitrogen atoms (peri-effect).[1][3] The 1,7-isomer (Target) elutes second.[1][3] Confirm fractions via

-NMR. -

1,7-Isomer NMR Marker: Look for the singlet at C8 (isolated proton between ring nitrogens) and the coupling patterns of the pyridine ring protons.[1]

-

Phase 3: Reductive Dechlorination

Reagents:

-

Ammonium Formate (Hydrogen source) or

balloon.[1][3] -

Triethylamine (

, 2.0 equiv) - Essential to scavenge HCl formed.[1][3]

Protocol:

-

Dissolve the purified Methyl 4-chloro-1,7-naphthyridine-3-carboxylate in Methanol.[1][2]

-

Add

(2.0 equiv) and 10% Pd/C (10% by weight of substrate).[1][3] -

Hydrogenation: Stir under an atmosphere of

(balloon pressure) or reflux with Ammonium Formate (5 equiv) for 2–4 hours. -

Filtration: Filter the catalyst through a Celite pad. Wash with MeOH.

-

Isolation: Concentrate the filtrate. Partition between water and DCM.[1][3] Wash the organic layer with brine, dry, and concentrate.[1][3][8]

-

Final Product: Methyl 1,7-naphthyridine-3-carboxylate is obtained as a solid.[1][2] Recrystallize from MeOH/Ether if necessary.

Part 4: Data Summary & Troubleshooting

Quantitative Data Table

| Parameter | Value / Condition | Notes |

| Overall Yield | 10 – 15% | Limited by regioselectivity (20% max theoretical for 1,7-isomer without blocking groups).[1][2] |

| Cyclization Temp | 250°C | Essential for aromaticity; lower temps yield incomplete cyclization.[1][3] |

| Isomer Ratio | ~4:1 (1,5 : 1,[1][3]7) | 1,5-isomer is thermodynamically favored.[1][3] |

| Appearance | Off-white / Pale yellow solid | 1,7-naphthyridines often fluoresce.[1][2][3] |

Troubleshooting Guide

-

Low Yield of 1,7-Isomer: If yield is critical, consider starting with 3-aminopyridine-1-oxide .[1][2] The N-oxide activates the C2 and C6 positions but can alter the electronics to favor C4 cyclization or allow for different separation profiles.[1][2] However, the direct route above is more robust for general labs.[1][3]

-

Incomplete Dechlorination: Ensure the solution is basic (

).[1][3] The HCl byproduct poisons the Pd catalyst if not neutralized.[1] -

Separation Difficulty: If column chromatography is difficult, try recrystallization of the chloro-intermediates from Toluene. The 1,5-isomer is often significantly less soluble.[1][2][3]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][3][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][3] Link[1][3]

-

Paudler, W. W., & Kress, T. J. (1968).[1][3] Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.[1][3] Link[1][3]

-

Brown, E. V. (1957).[1][3] The Chemistry of the Naphthyridines. Chemical Reviews, 57(6), 1065–1095.[1][3] (Classic review covering the Skraup/Gould-Jacobs regioselectivity).

-

Lowe, P. A. (1984).[1][3] Heterocyclic Chemistry. In: Comprehensive Heterocyclic Chemistry. (Detailed discussion on the 4:1 mixture ratio in 3-aminopyridine cyclizations).

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

The Friedlander Synthesis of 1,7-Naphthyridine Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Enduring Relevance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science. Unlike its more extensively studied 1,8-naphthyridine isomer, the unique arrangement of nitrogen atoms in the 1,7-naphthyridine framework imparts distinct electronic and steric properties, leading to novel biological activities and applications.[1] Derivatives of 1,7-naphthyridine have demonstrated significant potential as kinase inhibitors, particularly targeting Tumor Progression Loci-2 (Tpl2) kinase for the treatment of inflammatory diseases and cancer.[1] Furthermore, their utility as antiparasitic agents and their role in the development of novel antitumor therapeutics continue to attract considerable interest from researchers in drug discovery.[1]

The Friedlander annulation, a classic and robust reaction in organic synthesis, provides a direct and versatile route to construct the quinoline and, by extension, the naphthyridine ring system.[2][3][4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[2][4] This guide provides a detailed exploration of the Friedlander synthesis as applied to the preparation of 1,7-naphthyridine derivatives, offering in-depth mechanistic insights, validated experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Chemistry of 1,7-Naphthyridine Formation

The Friedlander synthesis for 1,7-naphthyridines proceeds via a condensation reaction between a 3-aminopyridine derivative bearing a carbonyl group at the 4-position (either an aldehyde or a ketone) and a compound with an active α-methylene group. The reaction can be catalyzed by either acid or base, and the precise mechanism may vary accordingly.[3][4][5]

Base-Catalyzed Mechanism

The base-catalyzed Friedlander synthesis is a widely employed and efficient method. The reaction is initiated by the deprotonation of the α-methylene compound by a base to form a reactive enolate. This enolate then undergoes an aldol-type condensation with the carbonyl group of the 3-aminopyridine derivative. The resulting aldol adduct subsequently undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or a related intermediate, followed by dehydration to yield the aromatic 1,7-naphthyridine ring system.

Diagram: Base-Catalyzed Friedlander Synthesis of 1,7-Naphthyridines

Caption: Base-catalyzed formation of a 1,7-naphthyridine derivative.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction is thought to proceed through the formation of a Schiff base (imine) between the 3-aminopyridine derivative and the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final 1,7-naphthyridine product.[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key precursor, 3-aminopyridine-4-carboxaldehyde, and a representative example of the Friedlander synthesis to produce a 2,4-disubstituted 1,7-naphthyridine.

Protocol 1: Synthesis of the Key Precursor, 3-Aminopyridine-4-carboxaldehyde

The synthesis of 3-aminopyridine-4-carboxaldehyde is a critical first step for many Friedlander reactions leading to 1,7-naphthyridines. Several routes have been reported, with a common strategy involving the oxidation of (3-aminopyridin-4-yl)methanol.

Materials and Reagents:

-

(3-Aminopyridin-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend (3-aminopyridin-4-yl)methanol (1.0 eq) in chloroform.

-

Add activated manganese dioxide (approximately 5-10 eq) to the suspension with vigorous stirring.

-

Stir the reaction mixture at room temperature for 18-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional chloroform.

-

Combine the filtrates and concentrate under reduced pressure to yield 3-aminopyridine-4-carboxaldehyde as a solid.

Diagram: Experimental Workflow for Precursor Synthesis

Caption: Workflow for the oxidation of (3-aminopyridin-4-yl)methanol.

Protocol 2: Friedlander Synthesis of 2,4-Dimethyl-1,7-naphthyridine

This protocol describes a general method for the base-catalyzed Friedlander condensation of 3-amino-4-acetylpyridine with acetone to yield 2,4-dimethyl-1,7-naphthyridine. This reaction has been reported to proceed with high yield.[6]

Materials and Reagents:

-

3-Amino-4-acetylpyridine

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

To a round-bottom flask, add 3-amino-4-acetylpyridine (1.0 eq) and a solution of potassium hydroxide (2.0 eq) in ethanol.

-

Add an excess of acetone (at least 5.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and then concentrate under reduced pressure to remove the ethanol and acetone.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2,4-dimethyl-1,7-naphthyridine.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-Amino-4-acetylpyridine | Ketone | Base | Ethanol | Reflux | 2,4-Disubstituted 1,7-naphthyridine | 82 | [6] |

| 3-Aminoisonicotinaldehyde | Aryl Ketones | Base | Ethanol | Reflux | 2-Aryl-1,7-naphthyridines | 28-71 | [6] |

Applications in Drug Development

The 1,7-naphthyridine scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have shown promise as:

-

Kinase Inhibitors: As mentioned, they are potent inhibitors of kinases like Tpl2, which are implicated in inflammatory diseases and cancer.[1]

-

Antitumor Agents: The unique structure of 1,7-naphthyridines allows for diverse substitutions that can be tailored to target specific cancer-related pathways.[1]

-

Antiparasitic Agents: The development of new antiparasitic drugs is a global health priority, and 1,7-naphthyridine derivatives have shown encouraging activity in this area.[1]

The synthetic accessibility of the 1,7-naphthyridine core via the Friedlander synthesis makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

The Friedlander synthesis remains a highly relevant and powerful tool for the construction of the 1,7-naphthyridine ring system. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to various reaction conditions make it an invaluable method for synthetic and medicinal chemists. As the demand for novel therapeutic agents continues to grow, the strategic application of the Friedlander synthesis to generate diverse libraries of 1,7-naphthyridine derivatives will undoubtedly play a crucial role in the discovery of next-generation medicines. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for this venerable reaction, further expanding its utility in both academic and industrial settings.

References

-

Cambridge University Press. (n.d.). Friedlander Synthesis. [Link]

-

ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]

-

K.T.H.M. College. (2021). New Synthetic strategy for Friedlander condensation of 4-amino-2-oxo-2H-chromene-3-carbaldehyde by heterogeneous catalysis. [Link]

-

ACS Publications. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][2]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][7]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Strategic C8-Functionalization of Methyl 1,7-Naphthyridine-3-Carboxylate

This Application Note is designed for medicinal chemists and process scientists seeking robust, scalable methods for the late-stage functionalization of the 1,7-naphthyridine scaffold.

Executive Summary & Strategic Rationale

The 1,7-naphthyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PIP4K2A, PDE4D inhibitors) due to its ability to mimic purine nucleosides and engage in bidentate hydrogen bonding. However, the C8 position —located in the peri-region adjacent to the N7 nitrogen—remains a synthetic bottleneck.

While the C3-ester provides a convenient handle for the "western" sector of the molecule, functionalizing the C8 position is critical for modulating solubility, metabolic stability (blocking metabolic soft spots), and accessing novel IP space.

The Chemo-Selectivity Challenge: Direct functionalization is complicated by the competing reactivity of the N1 and N7 rings.

-

Electronic Bias: The methyl ester at C3 is an electron-withdrawing group (EWG). This significantly deactivates the N1-containing ring (Ring A) toward electrophilic attack but activates it toward nucleophilic attack.

-

The Opportunity: Consequently, the N7-containing ring (Ring B) remains relatively more electron-rich and basic. This electronic asymmetry is the key lever we utilize to achieve N7-selective activation , enabling precise C8 functionalization without protecting groups.

This guide details two high-fidelity protocols:

-

The "Gateway" Route: N7-Oxidation followed by regioselective chlorination (SNAr precursor).

-

Direct C-H Functionalization: Minisci-type radical alkylation (for rapid analog generation).

Mechanistic Workflow & Pathway Visualization

The following diagram illustrates the divergent pathways for C8 functionalization, highlighting the critical N-oxide rearrangement step.

Caption: Figure 1. Divergent synthetic pathways. The solid line represents the high-reliability N-oxide route; the dashed line represents direct radical functionalization.

Detailed Experimental Protocols

Protocol A: The "Gateway" Synthesis (N7-Oxidation & Chlorination)

Objective: Install a versatile Chloro-handle at C8 for subsequent cross-coupling. Mechanism: The C3-ester deactivates N1, directing mCPBA oxidation exclusively to N7. Subsequent treatment with POCl3 effects a rearrangement (similar to the Reissert-Henze reaction) to chlorinate the alpha-position (C8).

Step 1: N7-Selective Oxidation

-

Setup: Charge a 250 mL round-bottom flask with Methyl 1,7-naphthyridine-3-carboxylate (1.0 equiv, 10 mmol) and DCM (50 mL).

-

Addition: Cool to 0 °C. Add mCPBA (1.1 equiv, 70-75% wt) portion-wise over 15 minutes. Note: Do not use large excess to avoid N1,N7-bis-oxide formation.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+16).

-

Workup: Dilute with DCM (50 mL). Wash with sat.[1][2] NaHCO3 (2 x 50 mL) to remove benzoic acid byproducts. Wash with brine.[1]

-

Purification: Dry over Na2SO4 and concentrate. The N-oxide is typically pure enough for the next step. If necessary, triturace with Et2O.

Step 2: Regioselective C8-Chlorination

-

Setup: Dissolve the N7-oxide intermediate (from Step 1) in anhydrous CHCl3 (or Toluene for higher boiling point).

-

Reagent: Add POCl3 (5.0 equiv) dropwise.

-

Reaction: Heat to reflux (approx. 70–80 °C) for 2–4 hours.

-

Mechanistic Check: The reaction proceeds via an O-phosphorylated intermediate which makes the C8 position highly electrophilic, followed by intramolecular chloride delivery.

-

-

Quench (Critical): Cool to 0 °C. Pour the mixture slowly onto ice-water/NH4OH mixture. Caution: Exothermic hydrolysis of excess POCl3.

-

Isolation: Extract with DCM (3 x). Dry organics and concentrate.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 8-Cl product is less polar than the N-oxide.

Expected Yield: 60–75% (over 2 steps).

Protocol B: Functionalization of C8-Cl (Suzuki-Miyaura Coupling)

Objective: Convert the C8-Cl handle into a C8-Aryl/Heteroaryl moiety.

-

Reagents: Combine 8-Chloro-1,7-naphthyridine derivative (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with N2 for 10 min.

-

Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%). Note: This catalyst is robust for electron-deficient heterocycles.

-

Condition: Heat at 90 °C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data & Troubleshooting

Reaction Parameters & Optimization Table

| Parameter | Protocol A (Chlorination) | Protocol B (Cross-Coupling) | Critical Notes |

| Solvent | DCM (Step 1), CHCl3 (Step 2) | Dioxane/H2O | Avoid nucleophilic solvents in Step 2 of Protocol A. |

| Temperature | 0 °C to RT (Step 1), Reflux (Step 2) | 80–100 °C | High temp in Step 2 is required to overcome activation energy of rearrangement. |

| Stoichiometry | 1.1 eq mCPBA; 5.0 eq POCl3 | 1.2 eq Boronic Acid | Excess POCl3 acts as both reagent and solvent aid. |

| Major Byproduct | N1-Oxide (<10%) | Hydrolysis (C8-OH) | Control mCPBA equivalents strictly to avoid N1 oxidation. |

| Yield Target | 65% (isolated) | 80–90% | Yields drop if N-oxide is not dry before POCl3 addition. |

Troubleshooting Guide

-

Issue: Formation of N1,N7-bis-oxide.

-

Cause: Excess mCPBA or prolonged reaction time.

-

Fix: Stop reaction at 95% conversion; use exactly 1.05-1.1 equiv mCPBA.

-

-

Issue: Low yield in Chlorination (Step 2).

-

Cause: Incomplete drying of N-oxide. Water reacts violently with POCl3, reducing effective reagent concentration.

-

Fix: Azeotrope the N-oxide with toluene prior to adding POCl3.

-

-

Issue: Regioselectivity in Minisci (Direct Alkylation).

-

Insight: If attempting direct radical alkylation (Method not detailed above but relevant), C2 is the primary competing site due to activation by the C3-ester. The N-oxide route (Protocol A) is superior for exclusive C8 targeting.

-

References

- Lowe, P. A. "Heterocyclic Chemistry: The Naphthyridines." Comprehensive Heterocyclic Chemistry.

-

N-Oxide Rearrangement Protocols

- Jie Jack Li. "Name Reactions in Heterocyclic Chemistry II: Reissert-Henze Reaction." Wiley, 2011.

-

Source:

-

Regioselectivity in Naphthyridines

- Litvinov, V. P. "Structure, physicochemical properties, and reactivity of 1,7-naphthyridines." Russian Chemical Reviews, 2004.

-

Source:

-

Minisci Reaction Scope

-

Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[1] Chem. Commun., 2011.

-

Source:

-

-

Specific Analog Synthesis (Methyl 1,7-naphthyridine-3-carboxylate derivatives)

- Relevant patent literature on PDE4D inhibitors utilizing the 1,7-naphthyridine core often cites the 8-chloro intermedi

-

Example: WO2008079880 (Substituted Naphthyridines). Source:

Sources

Using methyl 1,7-naphthyridine-3-carboxylate in fragment-based drug discovery

Application Note: Strategic Utilization of Methyl 1,7-Naphthyridine-3-Carboxylate in Fragment-Based Drug Discovery

Executive Summary

This guide details the technical application of methyl 1,7-naphthyridine-3-carboxylate (MNC) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While quinolines and isoquinolines are ubiquitous in medicinal chemistry, the 1,7-naphthyridine core offers superior physicochemical properties, including enhanced aqueous solubility and unique hydrogen-bonding vectors critical for kinase and GPCR targeting.

This protocol serves as a comprehensive manual for:

-

Chemical Profiling: Understanding the fragment’s "Rule of Three" compliance.

-

Synthetic Access: A robust protocol for generating the scaffold.[1]

-

FBDD Workflow: Screening strategies and "Grow/Link" elaboration vectors.

-

Case Application: Targeting the ATP-binding hinge region of kinases (e.g., PIP4K2A, p38 MAPK).

Fragment Profile & Rationale

The 1,7-naphthyridine isomer is distinguished by the placement of nitrogen atoms at positions 1 and 7. In the context of the 3-carboxylate ester, this molecule acts as a bidentate or tridentate anchor .

Physicochemical Properties (Calculated)

| Property | Value | FBDD Suitability |

| MW | ~188.18 Da | Ideal (<300 Da) |

| cLogP | ~1.8 | Ideal (<3) |

| H-Bond Donors | 0 | Acceptable (Low complexity) |

| H-Bond Acceptors | 4 (N1, N7, C=O, O-Me) | High (Rich interaction potential) |

| PSA | ~65 Ų | Ideal (Good permeability) |

| Solubility | Moderate-High | Superior to quinoline analogs |

Mechanistic Utility

-

Hinge Binding: The N1 and N7 nitrogens often mimic the N1 and N3 of the adenine ring in ATP, making this fragment a privileged scaffold for kinase inhibitors.

-

Vector 3 (Ester): The C3-carboxylate is not merely a functional group; it is a growth vector . It points towards the solvent-exposed region (in many kinase binding modes) or the ribose pocket, allowing for rapid diversification via amidation or reduction.

Strategic Workflow: From Fragment to Lead

The utility of methyl 1,7-naphthyridine-3-carboxylate lies in its versatility. It is rarely the final drug but rather the seed from which high-affinity ligands are grown.

Diagram 1: The "Grow" Strategy Workflow

Caption: Logical flow for evolving the methyl 1,7-naphthyridine-3-carboxylate fragment into a potent lead compound using orthogonal chemical elaboration pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 1,7-Naphthyridine-3-Carboxylate

Rationale: Commercial availability can be spotty. This reliable Friedländer-type condensation ensures access to the core.

Reagents:

-

2-Aminopyridine-3-carbaldehyde (1.0 equiv)[1]

-

Methyl acetoacetate or Methyl 3,3-dimethoxypropionate (1.1 equiv)

-

Piperidine (Catalytic, 0.1 equiv)

-

Ethanol (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine-3-carbaldehyde (1.22 g, 10 mmol) in anhydrous ethanol (20 mL).

-

Addition: Add methyl 3,3-dimethoxypropionate (1.63 g, 11 mmol) followed by piperidine (85 mg, 1 mmol).

-

Note: Methyl acetoacetate can be used if a methyl group at C2 is desired; for the unsubstituted C2, use the propionate or equivalent equivalent.

-

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). The product typically fluoresces under UV (254 nm).

-

Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate the solvent in vacuo. Dissolve the residue in DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0–5% MeOH/DCM).

-

QC: Verify identity via ¹H NMR (DMSO-d₆) and LC-MS (ESI+). Expect [M+H]⁺ ≈ 189.

Protocol B: Biophysical Screening via SPR (Surface Plasmon Resonance)

Rationale: Esters can be labile. SPR allows real-time binding monitoring without long incubation times that might hydrolyze the ester.

Buffer Preparation (Critical):

-

Base Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl.

-

Additives: 0.005% Tween-20 (to prevent non-specific binding), 2% DMSO (to match ligand stock).

-

Note: Avoid Tris buffers if downstream coupling chemistry is planned in situ, though HEPES is standard for kinase assays.

Assay Setup:

-

Immobilization: Immobilize the target protein (e.g., p38 MAPK or PIP4K2A) via biotin-streptavidin capture or amine coupling to a CM5 chip. Target density should be moderate (2000–4000 RU) to detect low-affinity fragments.

-

Injection: Inject the methyl 1,7-naphthyridine-3-carboxylate fragment at a concentration series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM).

-

Flow Rate: 30 µL/min.

-

Contact Time: 60 seconds.

-

-

Analysis: Look for "square wave" sensorgrams indicating fast on/off rates typical of fragments. Calculate

using steady-state affinity fitting. -

Control: Inject 2-aminopyridine-3-carbaldehyde (starting material) to ensure the binding is driven by the fused naphthyridine core, not the precursor.

Mechanistic Insight & Elaboration Strategies

Once binding is confirmed (

Pathway 1: Targeting the Solvent Channel (Amidation)

The ester is hydrolyzed (LiOH, THF/H₂O) to the acid, then coupled with diverse amines.

-

Why? The C3 position in 1,7-naphthyridines often points toward the solvent interface in kinase ATP pockets. Extending this vector with solubilizing groups (morpholines, piperazines) improves ADME properties without disrupting the core binding.

Pathway 2: The "Back-Pocket" Reach (C8 Functionalization)

If the starting material includes a halogen at C8 (e.g., using 2-amino-5-chloropyridine-3-carbaldehyde), the C8 position becomes a vector to reach the hydrophobic "gatekeeper" region.

-

Chemistry: Suzuki-Miyaura coupling or

displacement at C8.

Diagram 2: Chemical Space Expansion

Caption: Synthetic divergence from the methyl ester core to access distinct binding pockets within the target protein.

References

-

Journal of Medicinal Chemistry. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[2] Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.[3] (Contextual reference for naphthyridine scaffold utility). Retrieved from [Link]

-

Bioorg. Med. Chem. Lett. (2003).[4] 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[4] Retrieved from [Link]

-

Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling of 1,7-Naphthyridine Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized 1,7-Naphthyridines

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and clinical drug candidates. Its unique electronic properties and ability to form key hydrogen bond interactions make it a sought-after motif in the design of kinase inhibitors, anticancer agents, and other therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] For drug development professionals, mastering the Suzuki coupling of 1,7-naphthyridine halides is not merely a synthetic convenience but a critical enabler for rapidly generating diverse libraries of novel compounds for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the critical parameters and practical considerations for successfully implementing Suzuki coupling reactions on various 1,7-naphthyridine halide substrates. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the nuances of this powerful transformation.

Understanding the 1,7-Naphthyridine Scaffold: Electronic Considerations

The 1,7-naphthyridine ring system is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electronic nature has a profound impact on the reactivity of its halide derivatives in Suzuki couplings. The position of the halogen atom and the electronic character of the boronic acid partner are crucial factors to consider. Generally, electron-withdrawing groups on the aryl halide increase the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3] The order of reactivity for the halide leaving group is typically I > Br > OTf >> Cl.[1][3] While chloro-1,7-naphthyridines are often more readily available, their lower reactivity may necessitate more specialized and active catalyst systems.[3]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Sources

Application Note: Precision Hydrolysis of Methyl 1,7-Naphthyridine-3-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

1,7-Naphthyridine-3-carboxylic acid and its functionalized derivatives are privileged scaffolds in modern drug discovery. They frequently serve as critical intermediates in the synthesis of immunomodulators, PDE4 inhibitors, and targeted kinase inhibitors (). The synthesis of these complex active pharmaceutical ingredients (APIs) often requires the precise hydrolysis of the stable precursor, methyl 1,7-naphthyridine-3-carboxylate.

Because the 1,7-naphthyridine ring is a highly basic, electron-deficient heterocycle, traditional acidic hydrolysis methods often fail or lead to degradation. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the base-catalyzed hydrolysis (saponification) and subsequent isoelectric isolation of 1,7-naphthyridine-3-carboxylic acid.

Mechanistic Rationale: Why Base-Catalyzed Hydrolysis?

Ester hydrolysis can proceed via acidic or basic pathways. However, for 1,7-naphthyridine substrates, basic hydrolysis is the definitive choice.

Acidic hydrolysis relies on an equilibrium-driven reverse Fischer esterification (). In the presence of strong aqueous acids (e.g., HCl, H₂SO₄), the basic nitrogen atoms (N1 and N7) of the naphthyridine core become protonated. This protonation drastically increases the electron deficiency of the ring, requiring harsh reflux conditions that risk decarboxylation at the 3-position.

Conversely, basic hydrolysis utilizes stoichiometric hydroxide ions to drive a nucleophilic acyl substitution. The subsequent deprotonation of the newly formed carboxylic acid by the expelled alkoxide is highly exothermic and irreversible, driving the reaction to absolute completion without the need for extreme heat ().

Caption: Logical sequence of the base-catalyzed addition-elimination mechanism (saponification).